molecular formula C20H30N4O12S B12743899 2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid CAS No. 129051-65-6

2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid

Cat. No.: B12743899
CAS No.: 129051-65-6
M. Wt: 550.5 g/mol
InChI Key: BXAFLSUHOOTVPU-UHFFFAOYSA-N
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Description

2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide; oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a methoxy group, a piperazine ring, and a sulfamoylbenzamide moiety. The presence of oxalic acid as a counterion further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-sulfamoylbenzoic acid with 3-(4-methylpiperazin-1-yl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the amide bond can produce the corresponding amine .

Scientific Research Applications

2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfamoylbenzamide moiety, in particular, enhances its potential as a therapeutic agent by providing additional sites for molecular interactions .

Properties

CAS No.

129051-65-6

Molecular Formula

C20H30N4O12S

Molecular Weight

550.5 g/mol

IUPAC Name

2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid

InChI

InChI=1S/C16H26N4O4S.2C2H2O4/c1-19-8-10-20(11-9-19)7-3-6-18-16(21)14-12-13(25(17,22)23)4-5-15(14)24-2;2*3-1(4)2(5)6/h4-5,12H,3,6-11H2,1-2H3,(H,18,21)(H2,17,22,23);2*(H,3,4)(H,5,6)

InChI Key

BXAFLSUHOOTVPU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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